{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
Description
{3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is a heterocyclic amine featuring a pyrrolopyridine core substituted with a methyl group at the 3-position and a methanamine group at the 6-position. The compound’s molecular formula is C₉H₁₁N₃, with a molecular weight of 161.20 g/mol (CAS: 1638768-43-0) . It is often utilized in the synthesis of bioactive molecules, particularly in the development of selective Rho-associated kinase (ROCK) inhibitors, as highlighted in studies by Schirok et al. (2008) .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-5-11-9-8(6)3-2-7(4-10)12-9/h2-3,5H,4,10H2,1H3,(H,11,12) |
InChI Key |
AVSOAEBWPUUDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine Derivatives with Amines
One widely reported approach involves the cyclization of a suitably substituted pyridine derivative with an amine under controlled conditions to form the pyrrolo[2,3-b]pyridine scaffold. The amine functionality is introduced either during or after ring closure, depending on the synthetic route.
Typical Conditions: Heating pyridine derivatives with amines in polar solvents such as methanol or dimethylformamide (DMF) at elevated temperatures (50–110 °C) under inert atmosphere (argon) for several hours (2–16 h) promotes cyclization and amination.
Catalysts and Bases: Use of bases like potassium hydroxide or sodium tert-butoxide facilitates deprotonation and nucleophilic attack, while palladium catalysts (e.g., palladium(II) acetate) with phosphine ligands (e.g., XPhos) enable coupling reactions in some protocols.
Functional Group Transformations
Following ring formation, the methanamine group is typically introduced via reduction of nitrile or imine intermediates or by nucleophilic substitution of halogenated precursors.
Reduction Methods: Catalytic hydrogenation or hydride reagents such as lithium aluminum hydride are employed to reduce nitrile or imine functionalities to primary amines.
Substitution Reactions: Chloroacetyl intermediates can be aminated using methylamine or other amines to yield the methanamine derivative.
Representative Synthetic Route Summary
Cyclization and Reduction
A study focusing on 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated that cyclization of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under basic conditions (KOH in methanol at 50 °C) yields intermediates in 45–60% yields. These intermediates underwent triethylsilane/TFA-mediated reduction in acetonitrile reflux to furnish methanamine derivatives with yields of 46–80%.
Palladium-Catalyzed Coupling
In another example, a palladium-catalyzed cross-coupling reaction using palladium(II) acetate and XPhos ligand with sodium tert-butoxide base in dioxane at 110 °C under argon was employed to couple pyrrolo[2,3-b]pyridine derivatives with brominated substrates. This reaction afforded the target compound in approximately 30% yield after chromatographic purification.
Amination via Chloroacetyl Intermediates
An alternative route involves preparing chloroacetyl intermediates followed by nucleophilic substitution with methylamine in polar solvents like DMF under reflux. This method achieved yields around 56% and required careful control of stoichiometry and temperature to optimize product formation.
The purity and structure of the synthesized compound are confirmed using:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic aromatic proton signals appear between δ 6.3–8.7 ppm, while methylene and methyl protons resonate around δ 2.1–3.8 ppm.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with C9H11N3 (161.20 g/mol).
High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving >95% in well-optimized syntheses.
| Preparation Aspect | Details |
|---|---|
| Core Formation | Cyclization of pyridine derivatives with amines under basic conditions (KOH, MeOH) |
| Methanamine Introduction | Reduction of nitrile/imine intermediates or amination of chloroacetyl intermediates |
| Catalysts and Bases | Pd(OAc)2 with XPhos ligand, sodium tert-butoxide, potassium hydroxide |
| Reaction Conditions | 50–110 °C, inert atmosphere (argon), reflux in solvents like methanol, DMF, dioxane |
| Typical Yields | 30–80% depending on step and method |
| Purification | Silica gel chromatography using ethyl acetate/petroleum ether mixtures |
| Analytical Techniques | NMR, HRMS, HPLC |
The preparation of {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine involves a combination of cyclization, reduction, and coupling reactions. The methods are well-established in medicinal chemistry, with variations to optimize yield and purity. Industrial methods likely adapt these protocols with continuous flow reactors and automated purification to scale production. The compound’s synthesis is supported by detailed analytical characterization ensuring structural integrity and high purity, making it suitable for further biological evaluation and drug development.
Chemical Reactions Analysis
Types of Reactions
{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions:
Oxidation: Mild to moderate temperatures and an aqueous or organic solvent.
Reduction: Anhydrous conditions and low temperatures to prevent side reactions.
Substitution: Varies depending on the substituent, but typically involves a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine has been studied extensively for its potential as a therapeutic agent in treating cancers associated with abnormal FGFR signaling. Its ability to inhibit FGFRs makes it a candidate for further development as an anticancer drug .
Research indicates that this compound exhibits antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. Structural modifications of similar pyrrolopyridine compounds have shown significant activity against this parasite, suggesting potential for drug development targeting malaria .
Chemical Synthesis
In synthetic organic chemistry, {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine serves as a building block for synthesizing more complex molecules. Its versatile reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
Case Studies and Research Findings
Recent studies have highlighted the following findings related to {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine:
- Inhibition of FGFR : The compound has shown potent inhibitory activity against various FGFR types (IC₅₀ values: FGFR1 - 7 nM; FGFR2 - 9 nM; FGFR3 - 25 nM) .
- Antiparasitic Mechanism : It has been demonstrated that structural analogs can inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which is critical for the survival of P. falciparum .
Mechanism of Action
The mechanism of action of {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine primarily involves the inhibition of FGFRs. These receptors play a crucial role in various cellular processes, including growth and differentiation. By binding to the ATP-binding site of FGFRs, this compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrrolo[2,3-b]pyridine scaffold is highly versatile, with modifications at the 3-, 4-, or 6-positions significantly altering biological activity, solubility, and binding affinity. Below is a comparative analysis of key analogues:
Key Findings from Research
Positional Effects of Methyl Substitution :
- The 3-methyl isomer exhibits superior ROCK inhibitory activity compared to the 1-methyl or 4-methyl analogues. This is attributed to optimal steric interactions with the kinase’s hydrophobic pocket .
- In contrast, the 1-methyl isomer shows reduced potency due to unfavorable orientation of the methanamine group .
Impact of Heterocyclic Modifications :
- Pyrazolo[3,4-b]pyridine derivatives (e.g., 1-{2H-pyrazolo[3,4-b]pyridin-5-yl}methanamine) demonstrate lower kinase affinity but improved aqueous solubility, making them suitable for oral formulations .
- 2,3-Diphenyl substitution (as in 2,3-diphenyl-1H-pyrrolo[2,3-b]pyridin-6-amine) enhances COX-2 binding affinity (-9.1 kcal/mol) but introduces pharmacokinetic challenges due to increased molecular weight and lipophilicity .
Isomeric Differences :
- The [3,2-c] pyrrolopyridine isomer (e.g., 6-Methyl-1H-pyrrolo[3,2-c]pyridine) shares 92% structural similarity with the target compound but shows reduced metabolic stability in hepatic microsomal assays .
Biological Activity
{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine, with the CAS number 1638760-21-0, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₁N₃
- Molecular Weight : 161.20 g/mol
- Structure : The compound features a pyrrolopyridine structure that is significant for its biological interactions.
Biological Activity Overview
The biological activity of {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine has been explored in various studies, particularly in relation to its potential as an inhibitor for specific enzymes and receptors involved in disease processes.
Antiparasitic Activity
Recent research has highlighted the compound's potential against Plasmodium falciparum, the causative agent of malaria. A study indicated that derivatives of pyrrolopyridine compounds exhibited significant activity against this parasite, suggesting that structural modifications could enhance efficacy and reduce toxicity .
The mechanism by which {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine exerts its biological effects is primarily through inhibition of specific targets within cellular pathways:
-
Inhibition of FGFR : Compounds similar to {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
FGFR Type IC₅₀ (nM) FGFR1 7 FGFR2 9 FGFR3 25 - Antiparasitic Mechanism : The compound's structural analogs have been shown to inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), critical for the survival of P. falciparum .
Case Studies
Several studies have documented the biological evaluation of similar compounds:
- Study on Antimalarial Activity : A series of pyrrolopyridine derivatives were synthesized and evaluated for their activity against P. falciparum. The most active compounds demonstrated low toxicity towards human liver cells while retaining significant antiparasitic effects .
- Cancer Cell Proliferation Inhibition : In vitro studies indicated that certain derivatives could inhibit breast cancer cell proliferation and induce apoptosis, showcasing their potential as anticancer agents .
Research Findings
Research has consistently shown that modifications to the pyrrolopyridine structure can significantly impact both potency and selectivity:
- Structural Variations : Incorporating different functional groups has been found to enhance solubility and metabolic stability while maintaining or improving biological activity .
| Modification | Effect on Activity |
|---|---|
| Addition of Methoxy Group | Increased potency (EC₅₀ = 0.048 μM) |
| Trifluoromethyl Group | Enhanced activity (EC₅₀ = 0.010 μM) |
Q & A
Basic: What are the recommended synthetic routes for {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine?
Methodological Answer:
The synthesis of pyrrolopyridine derivatives typically involves nucleophilic substitution or coupling reactions. For example, substituted pyrrolopyridines can be synthesized via Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling to introduce functional groups at specific positions . A related compound, 6-chloro-N4-(3,5-difluoro-4-((3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)phenyl)pyrimidine-2,4-diamine, was synthesized by reacting a halogenated pyrrolopyridine core with an amine-containing intermediate under inert conditions . Key steps include:
- Purification via column chromatography.
- Confirmation of intermediates using H NMR (e.g., δ 11.98 ppm for NH protons) and HRMS .
Basic: How to characterize {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine using spectroscopic methods?
Methodological Answer:
Characterization relies on:
- H NMR : Detect aromatic protons (δ 6.5–8.2 ppm) and NH signals (δ ~11–12 ppm). Methyl groups appear as singlets (δ ~2.2–3.8 ppm) .
- HRMS : Confirm molecular weight (e.g., calcd. 394.1794 vs. observed 394.1783 for a related compound) .
- IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3131 cm and C=O/C=N bands at ~1624 cm) .
Basic: What are the stability and recommended storage conditions for this compound?
Methodological Answer:
Pyrrolopyridine derivatives are often sensitive to light and moisture. For example, a related compound requires storage at 2–8°C under an inert atmosphere (e.g., argon) to prevent decomposition . Purity (>95%) should be verified via HPLC before use, as impurities can accelerate degradation .
Advanced: How to design structure-activity relationship (SAR) studies for pyrrolopyridine derivatives?
Methodological Answer:
SAR studies involve systematic modifications:
- Core substitution : Introduce electron-withdrawing/donating groups (e.g., chloro, methoxy) at the 3- or 6-position to modulate electronic effects .
- Side-chain variation : Replace the methanamine group with bulkier substituents (e.g., triazoles) to assess steric effects on target binding .
- In vitro testing : Evaluate cytotoxicity (e.g., MTT assays) and receptor binding (e.g., CRF-1 antagonism) to correlate structural changes with activity .
Advanced: How to optimize reaction yields in pyrrolopyridine synthesis?
Methodological Answer:
Yield optimization strategies include:
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)) for cross-coupling reactions, achieving yields up to 77% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Maintain reactions at 60–80°C to balance reactivity and side-product formation .
Advanced: What computational methods predict the reactivity of pyrrolopyridine derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., CRF-1 receptor) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .
- Retrosynthetic tools : Leverage databases like Reaxys and Pistachio to propose feasible synthetic routes .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor assays) and controls .
- Metabolite profiling : Employ LC-MS to identify degradation products that may skew activity results .
- Dose-response curves : Confirm EC/IC values across multiple replicates to validate potency trends .
Analytical Challenges: How to ensure purity and quantify trace impurities?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to achieve >98% purity .
- LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with high sensitivity .
- NMR spiking : Add authentic standards to confirm peak assignments in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
